2,4-Dihydroxy-2-(4-hydroxy-3-methoxybenzyl)-3-(3,4-dimethoxybenzyl)butyramide
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Overview
Description
2,4-Dihydroxy-2-(4-hydroxy-3-methoxybenzyl)-3-(3,4-dimethoxybenzyl)butyramide is a complex organic compound characterized by multiple hydroxyl and methoxy functional groups attached to a butyramide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-2-(4-hydroxy-3-methoxybenzyl)-3-(3,4-dimethoxybenzyl)butyramide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available precursors such as 4-hydroxy-3-methoxybenzaldehyde and 3,4-dimethoxybenzaldehyde.
Formation of Intermediates: These aldehydes undergo aldol condensation reactions to form intermediate compounds.
Hydroxylation: The intermediates are then subjected to hydroxylation reactions using reagents like hydrogen peroxide in the presence of a catalyst.
Amidation: The final step involves the amidation of the hydroxylated intermediates with butyric acid derivatives under controlled conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Continuous Flow Systems: Employing continuous flow systems for large-scale production to enhance efficiency and yield.
Purification: Advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-2-(4-hydroxy-3-methoxybenzyl)-3-(3,4-dimethoxybenzyl)butyramide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form alcohols using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
2,4-Dihydroxy-2-(4-hydroxy-3-methoxybenzyl)-3-(3,4-dimethoxybenzyl)butyramide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-2-(4-hydroxy-3-methoxybenzyl)-3-(3,4-dimethoxybenzyl)butyramide involves:
Molecular Targets: Interaction with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: Modulation of signaling pathways such as the NF-κB pathway, which plays a role in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dihydroxy-3-(3,4-dimethoxybenzyl)butyramide
- 2,4-Dihydroxy-2-(4-hydroxybenzyl)-3-(3,4-dimethoxybenzyl)butyramide
- 2,4-Dihydroxy-2-(4-hydroxy-3-methoxybenzyl)-3-(3-methoxybenzyl)butyramide
Uniqueness
2,4-Dihydroxy-2-(4-hydroxy-3-methoxybenzyl)-3-(3,4-dimethoxybenzyl)butyramide is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and application development.
Properties
CAS No. |
132472-34-5 |
---|---|
Molecular Formula |
C21H27NO7 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-2,4-dihydroxy-2-[(4-hydroxy-3-methoxyphenyl)methyl]butanamide |
InChI |
InChI=1S/C21H27NO7/c1-27-17-7-5-13(9-19(17)29-3)8-15(12-23)21(26,20(22)25)11-14-4-6-16(24)18(10-14)28-2/h4-7,9-10,15,23-24,26H,8,11-12H2,1-3H3,(H2,22,25)/t15-,21-/m0/s1 |
InChI Key |
QHRABXYWCDWVQB-BTYIYWSLSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H](CO)[C@@](CC2=CC(=C(C=C2)O)OC)(C(=O)N)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)(C(=O)N)O)OC |
Origin of Product |
United States |
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